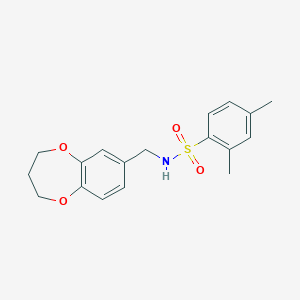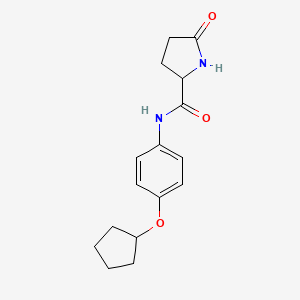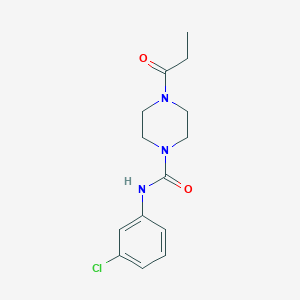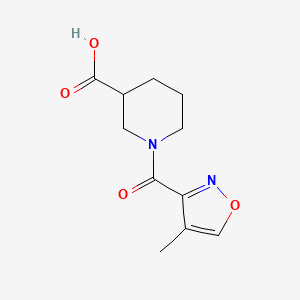![molecular formula C15H20N2O2 B6639157 N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}acetamide](/img/structure/B6639157.png)
N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}acetamide, also known as MPCCA, is a chemical compound that has garnered attention for its potential use in scientific research. MPCCA is a member of the piperidinylphenylacetamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on neurotransmission and neuronal signaling.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, this compound has also been shown to have antioxidant properties and to inhibit the activity of certain enzymes involved in inflammation. These effects may have potential therapeutic applications in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}acetamide in lab experiments is its ability to inhibit the activity of acetylcholinesterase. This can be useful in studying the role of acetylcholine in the brain and in the development of potential treatments for neurological disorders. However, there are also limitations to the use of this compound in lab experiments. One limitation is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}acetamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which may have therapeutic potential in the treatment of Alzheimer's disease. Another area of interest is the development of new compounds based on the structure of this compound, which may have improved therapeutic properties compared to the original compound.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its ability to inhibit the activity of acetylcholinesterase and its antioxidant and anti-inflammatory properties make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}acetamide is a complex process that involves several steps. The first step involves the reaction of 4-methylpiperidine with phosgene to form 4-methylpiperidin-1-ylcarbonyl chloride. This intermediate is then reacted with 4-aminophenylacetic acid to form this compound.
Applications De Recherche Scientifique
N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as an inhibitor of certain enzymes. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which may have therapeutic potential in the treatment of certain neurological disorders.
Propriétés
IUPAC Name |
N-[4-(4-methylpiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-7-9-17(10-8-11)15(19)13-3-5-14(6-4-13)16-12(2)18/h3-6,11H,7-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSPHUFTMJIPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene](/img/structure/B6639099.png)

![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B6639107.png)
![[4-(2-Chloro-6-fluorobenzoyl)-1,4-diazepan-1-yl]-cyclopropylmethanone](/img/structure/B6639113.png)
![2-(2-methylphenyl)-1-[4-(1H-pyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6639121.png)
![[4-(5-Chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(1-methylpyrrol-3-yl)methanone](/img/structure/B6639133.png)


![(2S)-2-[[2-(2,6-dimethoxyphenyl)acetyl]amino]propanoic acid](/img/structure/B6639169.png)
![2-[Methyl-[2-(1,3-thiazol-4-yl)acetyl]amino]propanoic acid](/img/structure/B6639173.png)

![3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6639187.png)